Aurasperone E
CAS No.: 95272-15-4
Cat. No.: VC18978182
Molecular Formula: C32H28O11
Molecular Weight: 588.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95272-15-4 |
|---|---|
| Molecular Formula | C32H28O11 |
| Molecular Weight | 588.6 g/mol |
| IUPAC Name | 10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
| Standard InChI | InChI=1S/C32H28O11/c1-13-7-17(33)26-29(36)23-16(10-15(38-3)11-20(23)40-5)24(31(26)42-13)27-19(39-4)8-14-9-21-25(18(34)12-32(2,37)43-21)28(35)22(14)30(27)41-6/h7-11,35-37H,12H2,1-6H3 |
| Standard InChI Key | XQLGSHUQZMPBGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C(C5=C(C6=C(C=C5C=C4OC)OC(CC6=O)(C)O)O)OC)O |
| Melting Point | 166 - 170 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Aurasperone E is classified as an organic heterotricyclic compound with the molecular formula C₃₂H₂₈O₁₁ and a molecular weight of 588.6 g/mol . Its structure comprises two naphthopyrone moieties linked via a biaryl bond, forming a dimeric configuration. Key functional groups include hydroxyl, methoxy, and ketone substituents distributed across the aromatic rings .
The compound’s IUPAC name is designated as 2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-[7,10'-binaphtho[2,3-b]pyran]-4,4'-dione, reflecting its intricate substitution pattern .
Structural Elucidation
Structural characterization of aurasperone E has been achieved through 1D/2D NMR and high-resolution electrospray ionization mass spectrometry (HR-ESIMS) . The 2D structure reveals a central pyran ring fused to naphthalene systems, with methoxy groups at positions 6, 6', 8, and 8', and hydroxyl groups at positions 2, 5, and 5' . The SMILES notation (CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C(C5=C(C6=C(C=C5C=C4OC)OC(CC6=O)(C)O)O)OC)O) provides a detailed representation of its connectivity .
Table 1: Physico-Chemical Properties of Aurasperone E
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₂H₂₈O₁₁ | |
| Molecular weight | 588.6 g/mol | |
| Monoisotopic mass | 588.16316171 | |
| CAS registry | 71722-01-5, 95272-15-4 | |
| PubChem CID | 188114 |
Biosynthesis and Epigenetic Regulation
Role of Epigenetic Modifiers
The production of aurasperone E in Aspergillus niger FGSC A1279 is tightly regulated by epigenetic mechanisms. Deletion of GcnE, a histone acetyltransferase within the SAGA/ADA complex, activates silent biosynthetic gene clusters (BGCs), leading to the synthesis of aurasperone E and related polyketides . This finding underscores the role of chromatin remodeling in secondary metabolite expression.
Biosynthetic Gene Cluster (BGC)
Genomic analysis localized the BGC responsible for aurasperone E to chromosome 3 of A. niger, adjacent to clusters encoding funalenone and aurasperone A . The cluster includes:
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Polyketide synthase (PKS) genes for carbon skeleton assembly.
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Methyltransferases for methoxy group addition.
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Oxidoreductases for ketone and hydroxyl group formation.
Gene knockout experiments confirmed the necessity of PKS12 and MTF3 (methyltransferase) for aurasperone E production .
Current Research and Future Directions
Recent studies prioritize genomic mining and CRISPR-based editing to optimize aurasperone E yields. Comparative metabolomics of wild-type and ΔgcnE strains revealed a 12-fold increase in polyketide production, including aurasperone E . Future work may explore:
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Heterologous expression in tractable fungal hosts.
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Structure-activity relationship (SAR) studies to enhance bioactivity.
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Nanoparticle delivery systems for improved bioavailability.
Analytical and Detection Methods
Chromatographic Techniques
Aurasperone E is typically isolated via preparative HPLC using C18 columns and acetonitrile-water gradients . Detection employs UV-Vis spectroscopy at 254 nm, with HR-ESIMS confirming molecular identity .
Spectroscopic Data
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